molecular formula C9H13NO3 B14321550 3-(2,2-Dimethoxyethoxy)pyridine CAS No. 106851-76-7

3-(2,2-Dimethoxyethoxy)pyridine

Cat. No.: B14321550
CAS No.: 106851-76-7
M. Wt: 183.20 g/mol
InChI Key: NFOUFAVMFWHPPN-UHFFFAOYSA-N
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Description

3-(2,2-Dimethoxyethoxy)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a 2,2-dimethoxyethoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,2-Dimethoxyethoxy)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 2,2-dimethoxyethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethoxyethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dimethoxyethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethoxyethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but without the 2,2-dimethoxyethoxy group.

    2,2-Dimethoxyethanol: A simple alcohol used as a reagent in the synthesis of 3-(2,2-Dimethoxyethoxy)pyridine.

    Piperidine: A reduced form of pyridine with a saturated ring structure.

Uniqueness

This compound is unique due to the presence of the 2,2-dimethoxyethoxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

106851-76-7

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2,2-dimethoxyethoxy)pyridine

InChI

InChI=1S/C9H13NO3/c1-11-9(12-2)7-13-8-4-3-5-10-6-8/h3-6,9H,7H2,1-2H3

InChI Key

NFOUFAVMFWHPPN-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CN=CC=C1)OC

Origin of Product

United States

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